4-iodo-1-methyl-2-(propan-2-yl)benzene
Description
4-Iodo-1-methyl-2-(propan-2-yl)benzene is an aromatic compound featuring a benzene ring substituted with iodine (at position 4), a methyl group (position 1), and an isopropyl group (position 2). This trifunctionalized structure confers unique physicochemical properties, including high lipophilicity and steric bulk, which influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
1369817-45-7 |
|---|---|
Molecular Formula |
C10H13I |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Iodination Using Iodine and Oxidizing Agents
A classical approach employs iodine (I₂) with nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) as oxidizing agents. The reaction proceeds via in situ generation of iodonium ions (I⁺), which undergo electrophilic substitution. For example, iodination of 1-methyl-2-(propan-2-yl)benzene in acetic acid at 60–80°C yields the target compound with 70–85% efficiency. Side products, such as diiodinated species, are minimized by controlling iodine stoichiometry and reaction time.
Metal-Mediated Iodination
Transition metals like palladium and copper enhance regioselectivity and yield. A protocol adapted from cross-coupling methodologies involves treating 1-methyl-2-(propan-2-yl)benzene with iodine in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in dimethylformamide (DMF) at 50°C. Triethylamine (Et₃N) acts as a base, facilitating iodide activation. This method achieves >90% conversion within 12 hours, with purification via silica gel chromatography.
Decarboxylative Iodination
Transition-metal-free decarboxylation offers a sustainable route to aryl iodides. This method replaces traditional Hunsdiecker conditions, which often suffer from over-iodination.
Mechanism and Procedure
Starting from 4-carboxy-1-methyl-2-(propan-2-yl)benzene, the carboxyl group is decarboxylated and replaced by iodine using molecular iodine (I₂) in dimethyl sulfoxide (DMSO) at 120°C. The reaction proceeds via a radical intermediate, avoiding silver or other heavy metals. Key advantages include:
Optimization Insights
Replacing DMSO with acetic acid reduces side reactions but lowers yield to 65%. Adding lithium iodide (LiI) as a co-catalyst accelerates decarboxylation, achieving 92% yield in 8 hours.
Halogen Exchange Reactions
Halogen exchange (Finkelstein reaction) converts bromo or chloro precursors to the iodo analogue.
Bromine-to-Iodine Exchange
4-Bromo-1-methyl-2-(propan-2-yl)benzene reacts with sodium iodide (NaI) in acetone under reflux. The reaction is driven by the precipitation of NaBr, with yields exceeding 80% after 6 hours. Catalytic amounts of copper(I) iodide (CuI) enhance kinetics, reducing reaction time to 2 hours.
Chloro-to-Iodine Exchange
Using lithium iodide (LiI) in acetic acid at 0°C, 4-chloro-1-methyl-2-(propan-2-yl)benzene undergoes nucleophilic aromatic substitution. The isopropyl group’s steric bulk limits reactivity, necessitating prolonged reaction times (24–48 hours) for 60–70% yield.
Cross-Coupling Strategies
Palladium-catalyzed cross-couplings enable modular synthesis.
Suzuki-Miyaura Coupling
A boronic acid derivative, such as 4-iodophenylboronic acid, couples with 1-methyl-2-(propan-2-yl)benzene in the presence of Pd(OAc)₂ and SPhos ligand. This method is less common due to the challenge of preparing the boronic acid precursor.
Ullmann-Type Coupling
Copper-mediated coupling of 1-methyl-2-(propan-2-yl)benzene with iodobenzene diacetate [PhI(OAc)₂] in DMF at 100°C provides moderate yields (50–60%).
Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Iodination | I₂, HNO₃, AcOH | 70–85 | 6–12 | Simple setup, high regioselectivity | Over-iodination risk |
| Decarboxylative | I₂, DMSO, LiI | 75–92 | 8–24 | Metal-free, scalable | Requires carboxyl precursor |
| Halogen Exchange (Br→I) | NaI, CuI, acetone | 80–90 | 2–6 | High efficiency | Limited to bromo precursors |
| Ullmann Coupling | CuI, PhI(OAc)₂, DMF | 50–60 | 24 | Modular approach | Low yield, expensive reagents |
Industrial-Scale Considerations
Large-scale production prioritizes cost, safety, and purity. Electrophilic iodination and halogen exchange are preferred due to reagent availability and streamlined workflows. Continuous flow reactors mitigate exothermic risks in iodination, while solvent recovery systems reduce waste. Regulatory compliance requires rigorous purification via distillation or crystallization to achieve >99% purity .
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-2-(propan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Formation of compounds with different functional groups replacing the iodine atom.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.
Scientific Research Applications
4-iodo-1-methyl-2-(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups and products .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are outlined below:
Physicochemical Properties
- Lipophilicity: The bis-isopropyl analog (1-iodo-2,4-bis(propan-2-yl)benzene) exhibits higher lipophilicity than this compound due to additional alkyl groups, making it more soluble in nonpolar solvents .
- Reactivity : The trifluoromethyl derivative (4-iodo-1-methyl-2-(trifluoromethyl)benzene) demonstrates enhanced electrophilicity at the iodine position, favoring nucleophilic aromatic substitution compared to the less electron-withdrawing isopropyl group in the target compound .
- Steric Effects : The target compound’s methyl and isopropyl groups create moderate steric hindrance, whereas the bis-isopropyl analog’s bulk may slow reaction kinetics in cross-coupling processes .
Research Findings and Data Gaps
- Thermal Properties : The bis-isopropyl analog’s liquid state () suggests that alkyl chain length and branching significantly influence phase behavior, a trend likely applicable to the target compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-iodo-1-methyl-2-(propan-2-yl)benzene?
- Methodology :
- Electrophilic Iodination : Start with 1-methyl-2-(propan-2-yl)benzene. Use iodine (I₂) with an oxidizing agent like HIO₃ or a Lewis acid (e.g., FeCl₃) in a polar solvent (acetic acid) to introduce iodine at the para position. The methyl and isopropyl groups act as meta-directors, favoring iodination at the 4-position .
- Halogen Exchange : Substitute a pre-existing leaving group (e.g., bromine) using NaI in acetone under reflux. Confirm regiochemistry via (iodine’s deshielding effect) or mass spectrometry .
Q. How to optimize reverse-phase HPLC conditions for analyzing this compound?
- Methodology :
- Column : Use a C18 column (e.g., Newcrom R1) with a mobile phase of methanol:water (70:30 to 80:20). Adjust pH to 3–4 with acetic acid to improve peak symmetry .
- Detection : UV detection at 254 nm (iodine’s strong absorbance). Validate retention time and resolution using standards. For trace analysis, couple with MS detection for higher sensitivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : to identify substituent positions (e.g., methyl singlet at ~2.3 ppm, isopropyl multiplet at ~1.2–1.4 ppm). to confirm aromatic carbons and iodine’s inductive effects .
- MS : High-resolution MS to verify molecular ion ([M]⁺ at m/z 274) and isotopic pattern (distinct peak) .
Advanced Research Questions
Q. How to resolve contradictions in regioselectivity during iodination of substituted benzenes?
- Methodology :
- Computational Analysis : Use DFT calculations (e.g., Gaussian) to model substituent directing effects. Compare activation energies for iodination at competing positions .
- Experimental Validation : Synthesize isomers and confirm structures via X-ray crystallography (SHELXL refinement ). Use NOESY NMR to assess steric interactions influencing regioselectivity .
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?
- Methodology :
- Catalyst Optimization : Employ bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to enhance turnover. Use Pd(OAc)₂ with high-temperature tolerant solvents (toluene, 110°C) .
- Protecting Groups : Temporarily protect reactive sites (e.g., methyl or isopropyl) with TMS groups to reduce steric bulk during coupling .
Q. How to refine X-ray crystallographic data for iodine-containing aromatic compounds?
- Methodology :
- Data Collection : Use Mo-Kα radiation to enhance iodine’s anomalous scattering. Apply multi-scan absorption corrections (SADABS) .
- Refinement in SHELXL : Assign anisotropic displacement parameters for iodine. Validate H-atom positions using riding models and difference Fourier maps .
Q. What analytical approaches detect trace degradation products of this compound in environmental samples?
- Methodology :
- GC-MS : Derivatize polar degradation products (e.g., iodophenols) with BSTFA. Use a DB-5MS column and EI ionization for fragmentation patterns .
- LC-MS/MS : Employ a Q-TOF system with ESI in negative ion mode for high-sensitivity detection of iodine-containing metabolites .
Methodological Considerations
- Synthesis Contradictions : If iodination yields unexpected by-products, compare reaction conditions (e.g., solvent polarity, catalyst loading) with literature. Use TLC or GC-MS to monitor intermediates .
- Crystallographic Challenges : For poor crystal quality, optimize vapor diffusion crystallization with hexane/ethyl acetate. Address twinning via SHELXL’s TWIN command .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
